

2,2',4'-Trifluoroacetophenone chemical data sheet

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Compound of Interest

Compound Name: *Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)*

CAS No.: 319-34-6

Cat. No.: B3382236

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Technical Guide: 2,2',4'-Trifluoroacetophenone Advanced Synthesis, Physicochemical Profile, and Pharmaceutical Applications

Executive Summary

2,2',4'-Trifluoroacetophenone (CAS: 319-34-6) is a specialized fluorinated aromatic ketone used primarily as a high-value intermediate in the synthesis of systemic antifungal agents. Characterized by a highly electron-deficient aromatic ring and a reactive

-fluoroketone moiety, it serves as a precise scaffold for installing the 2,4-difluorophenyl pharmacophore—a structural motif essential for the metabolic stability and potency of drugs like Fluconazole, Voriconazole, and Posaconazole.

While its

-chloro analog (2-chloro-1-(2,4-difluorophenyl)ethanone) is the standard industrial precursor due to cost, the

-fluoro variant offers distinct synthetic advantages in specific nucleophilic substitutions and metabolic studies where the C-F bond's robustness is required.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is distinct from ring-only substituted isomers (e.g., 2',4',5'-trifluoroacetophenone). The nomenclature "2,2',4'" indicates substitution at the

-carbon of the acetyl group (position 2) and the ortho and para positions of the phenyl ring (positions 2' and 4').

Parameter	Data
IUPAC Name	2-Fluoro-1-(2,4-difluorophenyl)ethanone
Common Name	2,2',4'-Trifluoroacetophenone
CAS Number	319-34-6
Molecular Formula	C
	H
	F
	O
Molecular Weight	174.12 g/mol
Physical State	Low-melting solid or colorless liquid (ambient)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Reactivity Class	-Halo Ketone (Lachrymator, Alkylating Agent)
Key Pharmacophore	2,4-Difluorophenyl group (metabolic blocker)

Synthetic Pathways & Manufacturing

The synthesis of 2,2',4'-Trifluoroacetophenone relies on electrophilic aromatic substitution. The presence of two deactivating fluorine atoms on the benzene ring requires robust Friedel-Crafts

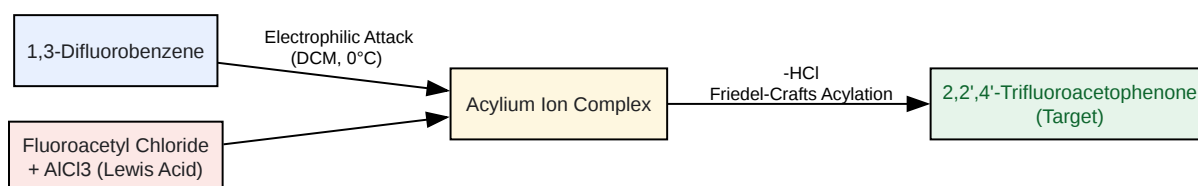
conditions.

Core Synthesis Protocol: Friedel-Crafts Acylation

Rationale: Direct acylation of 1,3-difluorobenzene is preferred over halogen exchange (Halex) of the chloro-analog to avoid side reactions and purification difficulties.

Step-by-Step Methodology:

- Reagent Preparation: Charge a flame-dried reactor with Aluminum Chloride (AlCl₃) (1.2 eq) and anhydrous Dichloromethane (DCM) under nitrogen.
- Acylating Agent: Add Fluoroacetyl Chloride (1.05 eq) dropwise at 0°C. The -fluorine enhances the electrophilicity of the acylium ion.
- Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) slowly to control the exotherm. The directing effects of the two ring fluorines (ortho/para directors) synergistically favor substitution at the 4-position (between the two fluorines is sterically hindered; para to one F and ortho to the other is favored).
- Reaction: Reflux at 40–45°C for 4–6 hours. Monitor via HPLC/TLC.
- Quench & Workup: Pour onto ice/HCl mixture (exothermic). Extract with DCM.^[1] Wash organic layer with NaHCO₃ and brine.
- Purification: Distillation under reduced pressure or recrystallization (if solid) from hexane/IPA.



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Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of 2,2',4'-Trifluoroacetophenone.[1][2][3]

Applications in Drug Development[11]

The 2,4-difluorophenyl moiety is a "privileged structure" in medicinal chemistry. The specific utility of the

-fluoro derivative (vs. the

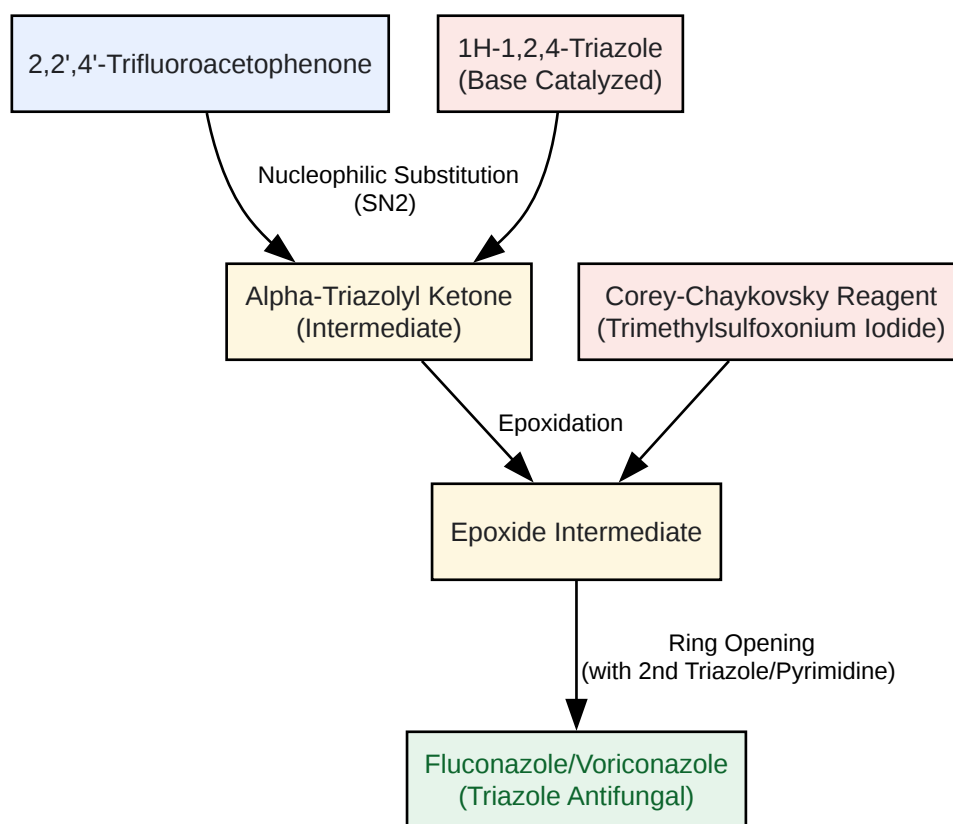
-chloro) lies in its reactivity profile and potential for generating specific fluorinated analogs.

4.1. Triazole Antifungal Synthesis

The primary application is as a precursor to Fluconazole and Voriconazole. In the standard industrial route, the

-halo ketone reacts with 1H-1,2,4-triazole.

- Mechanism: The triazole nitrogen acts as a nucleophile, displacing the -halogen.
- Why Fluorine? While the Chloro-analog (CAS 51336-94-8) is common, the Fluoro-analog is used when:
 - Higher Reactivity is Needed: The C-F bond is stronger, but the -carbon is highly electrophilic due to the high electronegativity of fluorine, altering the kinetics of nucleophilic attack in specific solvents.
 - Metabolic Stability Studies: Researchers use the trifluoro-scaffold to study the impact of the -fluorine on metabolic degradation (blocking -hydroxylation).



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Caption: Synthetic workflow converting 2,2',4'-Trifluoroacetophenone into bis-triazole antifungal agents.

Analytical Characterization (Self-Validating Protocols)

To ensure the identity of CAS 319-34-6, researchers must validate the substitution pattern using NMR. The coupling patterns of fluorine are diagnostic.

Method	Diagnostic Signal	Interpretation
H NMR	Doublet (~5.5 ppm, Hz)	Confirms mono-fluorine at the -position (CH F).
F NMR	Three distinct signals	1. -F (Triplet/Multiplet, ~-230 ppm) 2. 4'-F (Multiplet, ~-105 ppm) 3. 2'-F (Multiplet, ~-110 ppm)
GC-MS	Molecular Ion () at 174 m/z	Characteristic fragmentation: Loss of CH F (M-33).

Protocol Note: Due to the "Roofing effect" in NMR caused by strong H-F coupling, high-field NMR (400 MHz+) is recommended to resolve the aromatic region (multiplets from 2,4-difluoro substitution).

Safety, Handling, & Stability

Hazard Classification:

- Lachrymator: Like all

-halo ketones, this compound is a potent tear gas agent. It alkylates cysteine residues in TRPA1 ion channels.

- Skin Corrosive: Causes severe burns.[\[4\]](#)[\[5\]](#)
- Acute Toxicity: Toxic if inhaled or swallowed.

Storage Protocol:

- Temperature: Store at 2–8°C.

- Atmosphere: Hygroscopic; store under Argon or Nitrogen.
- Incompatibility: Avoid strong bases (polymerization/aldol condensation) and reducing agents.

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